
1-Bromo-4-(bromodifluoromethyl)benzene
概要
説明
1-Bromo-4-(bromodifluoromethyl)benzene (BDMB) is a halogenated aromatic compound that has been used in a variety of scientific research applications. It is a highly reactive compound with a wide range of potential uses. In
科学的研究の応用
Synthesis and Fluorescence Properties
1-Bromo-4-(bromodifluoromethyl)benzene has been synthesized through the Wittig-Horner reaction and used in fluorescence studies. The compound demonstrates considerable fluorescence intensity variation between solution and solid states, displaying aggregation-induced emission (AIE) peculiarities (Liang Zuo-qi, 2015).
Precursor for Graphene Nanoribbons
This compound serves as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, making them valuable in nanotechnology and materials science (S. Patil et al., 2012).
Aryne Route to Naphthalenes
The compound, upon specific treatments, can generate intermediates like phenyllithium, which are crucial in the synthesis of naphthalenes. These intermediates can undergo various reactions, providing pathways to synthesize structurally diverse naphthalene derivatives (M. Schlosser, E. Castagnetti, 2001).
Halogenation of Polyalkylbenzenes
In the study of halogenation reactions, this compound has been used. These reactions are significant in organic synthesis, providing insights into selective halogenation techniques (P. Bovonsombat, E. Mcnelis, 1993).
Building Blocks in Molecular Electronics
Aryl bromides, like this compound, are utilized as building blocks in molecular electronics. They serve as precursors in the synthesis of thiol end-capped molecular wires and undergo various transformations to form oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (N. Stuhr-Hansen et al., 2005).
Safety and Hazards
1-Bromo-4-(bromodifluoromethyl)benzene is not for medicinal, household, or other use . It is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
作用機序
Target of Action
The primary target of 1-Bromo-4-(bromodifluoromethyl)benzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic molecules, and its modification can significantly alter the properties and reactivity of the compound .
Mode of Action
This compound operates through a mechanism known as Electrophilic Aromatic Substitution . In this process, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring . The presence of the bromodifluoromethyl group can further influence the reactivity and properties of the resulting compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving aromatic compounds . By substituting hydrogen atoms on the benzene ring, this compound can modify the structure and function of aromatic compounds, potentially affecting a wide range of biochemical reactions .
Pharmacokinetics
Like other small organic molecules, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups .
Result of Action
The result of the action of this compound is the formation of a new compound with altered properties . The introduction of the bromodifluoromethyl group can influence the compound’s reactivity, polarity, and other characteristics, potentially leading to changes in its biological activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the rate and outcome of the reaction .
特性
IUPAC Name |
1-bromo-4-[bromo(difluoro)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTJZUPHVSVCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

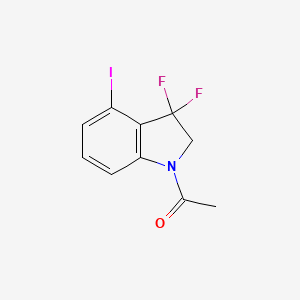
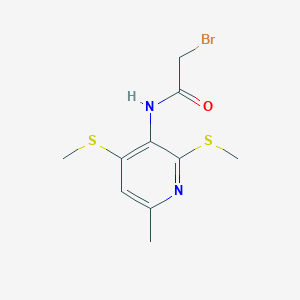
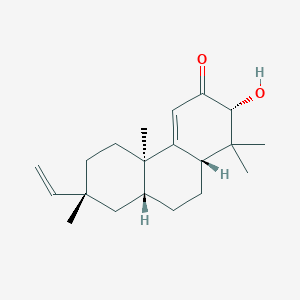
![3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B3034746.png)

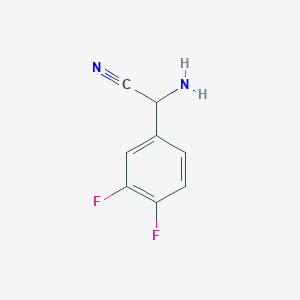
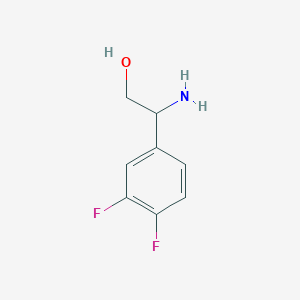
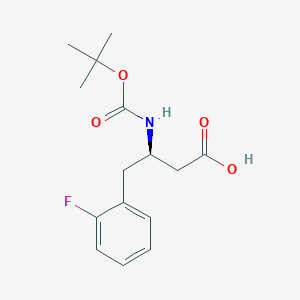


![5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene](/img/structure/B3034759.png)

![6,9-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B3034761.png)
